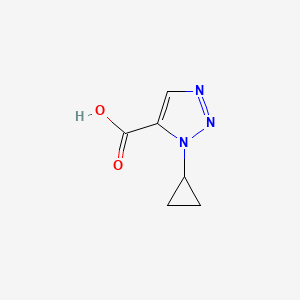

1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid

CAS No.: 1784650-04-9

Cat. No.: VC5085953

Molecular Formula: C6H7N3O2

Molecular Weight: 153.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1784650-04-9 |

|---|---|

| Molecular Formula | C6H7N3O2 |

| Molecular Weight | 153.141 |

| IUPAC Name | 3-cyclopropyltriazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H7N3O2/c10-6(11)5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

| Standard InChI Key | UPAHYDCUFANRHS-UHFFFAOYSA-N |

| SMILES | C1CC1N2C(=CN=N2)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s backbone consists of a 1,2,3-triazole ring substituted at position 1 with a cyclopropyl group and at position 5 with a carboxylic acid. The SMILES notation (C1CC1N2C(=CN=N2)C(=O)O) and InChIKey (UPAHYDCUFANRHS-UHFFFAOYSA-N) confirm this arrangement . The cyclopropane ring introduces steric strain, potentially enhancing reactivity, while the carboxylic acid enables hydrogen bonding and salt formation.

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | |

| Molecular Weight | 153.14 g/mol | |

| Predicted Collision Cross-Section (Ų) | 134.8 ([M+H]+), 141.2 ([M-H]-) | |

| SMILES | C1CC1N2C(=CN=N2)C(=O)O |

Synthesis and Scalability

One-Step Synthesis via Azide-β-Ketoester Cyclization

The patent US6642390B2 outlines a scalable method: azides react with β-ketoesters in aqueous ethanol with potassium carbonate at 80°C for 16 hours . For example, phenyl azide and ethyl acetoacetate yield 3H- triazole-4-carboxylic acid derivatives with yields up to 95% . This method avoids hazardous intermediates, making it industrially viable.

Reaction Mechanism

-

Diazotization: Aromatic amines (e.g., 3,5-difluoroaniline) form diazonium salts with nitrous acid.

-

Azide Formation: Diazonium salts react with sodium azide to yield aromatic azides.

-

Cycloaddition: Azides undergo base-mediated cyclization with β-ketoesters, forming the triazole ring .

Physicochemical and Spectroscopic Data

Collision Cross-Section (CCS) Profiles

PubChemLite reports CCS values for various adducts, critical for mass spectrometry characterization :

Table 2: Predicted CCS Values for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 154.06111 | 134.8 |

| [M+Na]+ | 176.04305 | 146.9 |

| [M-H]- | 152.04655 | 141.2 |

Pharmaceutical and Industrial Applications

Role in Drug Development

1,2,3-Triazole-4-carboxylic acids are precursors to antibiotics (e.g., cephalosporins), antiallergics, and antidepressants . The cyclopropyl group may enhance metabolic stability, while the carboxylic acid facilitates salt formation for improved solubility.

Material Science Applications

Triazoles are used in polymer stabilization and metal-organic frameworks (MOFs). The carboxylic acid group enables coordination with metal ions, suggesting utility in catalysis or sensors .

Comparison with Structural Isomers

1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

The isomeric 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid (CAS 1366142-36-0) shares the same molecular formula but differs in ring substitution . This positional isomerism affects electronic properties and biological activity.

Table 3: Isomeric Comparison

Challenges and Future Directions

Research Gaps

-

Biological Profiling: No literature exists on this compound’s antimicrobial or anticancer activity .

-

Synthetic Optimization: Scaling reactions beyond 100 g requires addressing solvent recovery and waste management .

Opportunities

-

Structure-Activity Studies: Modifying the cyclopropyl or carboxylic acid groups could enhance potency.

-

Green Chemistry: Developing solvent-free or catalytic methods to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume